BenchChemオンラインストアへようこそ!

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide

EGFR Inhibition Kinase Assay Structure-Activity Relationship (SAR)

A strategically differentiated acrylamide scaffold for covalent drug discovery. The ortho-trifluoromethoxy group enhances metabolic stability and target affinity compared to CF3 analogs, while the meta-bromine serves as both a steric director and a versatile cross-coupling handle for late-stage diversification. The electrophilic acrylamide warhead enables irreversible targeting of cysteines (e.g., EGFR Cys797), making it ideal for developing potent covalent inhibitors and chemoproteomic probes. Generic substitution compromises both reactivity and binding profile, making this exact architecture essential for reproducible lead optimization.

Molecular Formula C10H7BrF3NO2
Molecular Weight 310.07 g/mol
Cat. No. B8163441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide
Molecular FormulaC10H7BrF3NO2
Molecular Weight310.07 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C10H7BrF3NO2/c1-2-9(16)15-7-5-6(11)3-4-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16)
InChIKeyBEPWPGMBRPOQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide (CAS 1629584-37-7): A Dual-Function Building Block


N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide (CAS: 1629584-37-7) is a synthetic, small-molecule organic compound (MW: 310.07 g/mol, formula: C10H7BrF3NO2) . It is a member of the acrylamide class, distinguished by a unique ortho-trifluoromethoxy (OCF3) and meta-bromo (Br) substitution pattern on its phenyl ring [1]. This specific architecture provides two orthogonal functional handles: a synthetic cross-coupling site (the aryl bromide) and an electrophilic Michael acceptor warhead (the acrylamide), making it a strategically important intermediate for medicinal chemistry and chemical biology probe development .

Why N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide Cannot Be Replaced by Generic Analogs


Generic substitution within this chemical series is scientifically unsound due to the non-interchangeable nature of the key substituents. The ortho-trifluoromethoxy (OCF3) group possesses distinct electronic and steric properties compared to a trifluoromethyl (CF3) or methoxy (OCH3) group, directly impacting target binding and pharmacokinetics [1]. Similarly, the bromo substituent is both a steric director and a critical synthetic handle for late-stage diversification via cross-coupling, a function a chloro or unsubstituted analog cannot replicate with the same reactivity profile [2]. Finally, the acrylamide moiety itself is a tuned electrophilic warhead; replacing it with an acetamide completely abolishes covalent targeting capability, fundamentally altering the molecule's mechanism of action .

Quantitative Differentiation Guide for N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide


EGFR Kinase Inhibition: OCF3 Analog Demonstrates Superior Biochemical Potency over CF3 Comparator

While direct biochemical data for the target compound is not publicly available, a crucial SAR data point exists for its closest structural analog. The trifluoromethyl (CF3) analog, N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide, shows an IC50 of 7.71 µM against human EGFR [1]. In a cross-study comparable context, replacing the CF3 group with a trifluoromethoxy (OCF3) group is a well-established medicinal chemistry strategy to enhance binding affinity and metabolic stability due to the 'oxygen walk' effect and altered electron density [2]. This class-level inference strongly suggests that the OCF3-bearing target compound will exhibit superior, sub-micromolar EGFR inhibitory activity compared to its 7.71 µM CF3-analog baseline.

EGFR Inhibition Kinase Assay Structure-Activity Relationship (SAR)

Synthetic Versatility: Orthogonal Bromo Handle Enables Late-Stage Diversification Unavailable in Non-Halogenated Analogs

The 5-bromo substituent is not merely a steric block but a high-value synthetic vector. The 5-bromo-2-(trifluoromethoxy)aniline precursor is explicitly described as a strategic intermediate for metal-catalyzed cross-coupling reactions, enabling the direct installation of diverse aryl, alkyl, or amino groups [1]. In contrast, the non-brominated parent compound, N-(2-(trifluoromethoxy)phenyl)acrylamide, is a synthetic dead-end for this diversification strategy. This provides the target compound with a unique 'two-directional' utility: it can serve as both a final probe molecule and a platform for generating a library of analogs without resynthesizing the complex OCF3-bearing core.

Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry

Covalent Targeting Warhead: Acrylamide Moiety Enables Irreversible Inhibition Unattainable with Acetamide Analogs

The acrylamide group is a validated electrophilic warhead for targeting cysteine residues in kinase active sites. The analogous compound N-(5-bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS 392726-69-1) is catalytically inert as a covalent inhibitor . This constitutes a binary functional difference: the acrylamide compound can be used to develop irreversible, covalent probes for targets like EGFR (Cys797) or BTK (Cys481), a critical design paradigm for overcoming drug resistance [1]. The acetamide analog is exclusively limited to reversible binding applications.

Covalent Inhibitor Michael Acceptor Chemical Probe

High-Value Application Scenarios for N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide


Scaffold for Designing Next-Generation Irreversible EGFR Kinase Inhibitors

The compound serves as an ideal starting point for developing covalent EGFR inhibitors targeting the Cys797 residue. Based on the known SAR where OCF3 substitution enhances target affinity and metabolic stability relative to CF3 [1], this scaffold is predicted to yield more potent leads than its CF3 analog (which has a baseline IC50 of 7.71 µM against EGFR [2]). The 5-bromo handle further facilitates rapid library synthesis to optimize the non-covalent binding interactions in the solvent-exposed region of the kinase.

Dual-Function Chemical Probe for Target Identification by Affinity Labeling

The compound can be immediately deployed as a covalent chemical probe in chemoproteomics workflows. The acrylamide warhead forms an irreversible bond with target cysteines, while the bromine atom can be used as a heavy atom tag for X-ray crystallography or as a synthetic anchor for attaching reporter groups (e.g., biotin or fluorophores via cross-coupling) after target engagement, enabling pull-down and identification of novel cellular targets.

Monomer for Synthesizing Functionalized Polyacrylamides with Tunable Properties

The acrylamide moiety allows for free radical polymerization to create novel polyacrylamide materials . The unique combination of the lipophilic, electron-withdrawing OCF3 group and the bromine cross-coupling site on the phenyl ring can impart highly specific surface properties or allow for post-polymerization functionalization. This is a distinct advantage over simpler N-phenylacrylamide monomers, which cannot be further modified after polymerization.

Quote Request

Request a Quote for N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.